molecular formula C19H16N2O3S B11365570 N-(4-methylphenyl)-3-nitro-N-(thiophen-2-ylmethyl)benzamide

N-(4-methylphenyl)-3-nitro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11365570
M. Wt: 352.4 g/mol
InChI Key: YSGHODAOKJRSIQ-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3-nitro-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 4-methylphenyl group, a nitro group at the 3-position, and a thiophen-2-ylmethyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-nitro-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amidation: The formation of the benzamide core can be accomplished by reacting the nitro-substituted benzoyl chloride with 4-methyl aniline in the presence of a base such as triethylamine.

    Thioether Formation: The thiophen-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using thiophen-2-ylmethanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-nitro-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Concentrated nitric acid, sulfuric acid.

Major Products

    Reduction: Formation of N-(4-methylphenyl)-3-amino-N-(thiophen-2-ylmethyl)benzamide.

    Oxidation: Formation of N-(4-methylphenyl)-3-nitro-N-(thiophen-2-ylmethyl)sulfoxide or sulfone.

Scientific Research Applications

N-(4-methylphenyl)-3-nitro-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-nitro-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The thiophen-2-ylmethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylphenyl)-3-nitro-N-(thiophen-2-ylmethyl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the nitro and thiophen-2-ylmethyl groups enhances its reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

N-(4-methylphenyl)-3-nitro-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16N2O3S/c1-14-7-9-16(10-8-14)20(13-18-6-3-11-25-18)19(22)15-4-2-5-17(12-15)21(23)24/h2-12H,13H2,1H3

InChI Key

YSGHODAOKJRSIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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